2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines.
Preparation Methods
The synthesis of 2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 2,4-dichloroaniline with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit various cancer-related targets, including tyrosine kinases and phosphatidylinositol-3 kinases.
Biology: The compound is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets, such as tyrosine kinases and phosphatidylinositol-3 kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these targets, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and its ability to inhibit multiple cancer-related targets. Similar compounds include:
2-(3,4-dichloroanilino)pyridine: This compound has a similar structure but lacks the pyrido[2,3-d]pyrimidine core, which may result in different biological activities.
Pyrido[2,3-d]pyrimidin-4(3H)-ones: These compounds share the pyrido[2,3-d]pyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C18H11Cl2N5O |
---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-(2,4-dichloroanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H11Cl2N5O/c19-11-1-2-14(13(20)9-11)23-18-24-16-15(17(26)25-18)12(5-8-22-16)10-3-6-21-7-4-10/h1-9H,(H2,22,23,24,25,26) |
InChI Key |
STMWABPCIVWEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 |
Origin of Product |
United States |
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